1-[5-(3-fluoro-4-methoxyphenyl)-1,2,4-triazin-3-yl]-N,N-dimethylpyrrolidin-3-amine
Overview
Description
1-[5-(3-fluoro-4-methoxyphenyl)-1,2,4-triazin-3-yl]-N,N-dimethylpyrrolidin-3-amine is a complex organic compound that features a triazine ring substituted with a fluoro-methoxyphenyl group and a dimethylpyrrolidinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[5-(3-fluoro-4-methoxyphenyl)-1,2,4-triazin-3-yl]-N,N-dimethylpyrrolidin-3-amine typically involves multiple steps. One common approach starts with the preparation of 3-fluoro-4-methoxyacetophenone, which is then subjected to a series of reactions to introduce the triazine and pyrrolidinyl groups. Key steps may include:
Aldol Condensation: 3-fluoro-4-methoxyacetophenone reacts with benzaldehydes to form chalcone derivatives.
Mannich Reaction: The chalcone derivatives undergo Mannich reaction with formaldehyde and secondary amines to form β-amino-carbonyl compounds.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated parallel synthesis and high-throughput screening to identify the most efficient conditions .
Chemical Reactions Analysis
Types of Reactions
1-[5-(3-fluoro-4-methoxyphenyl)-1,2,4-triazin-3-yl]-N,N-dimethylpyrrolidin-3-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions, particularly nucleophilic substitutions, due to the presence of the fluoro group.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution Reagents: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1-[5-(3-fluoro-4-methoxyphenyl)-1,2,4-triazin-3-yl]-N,N-dimethylpyrrolidin-3-amine has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceutical agents, particularly those targeting specific receptors or enzymes.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including heterocycles and natural product analogs.
Materials Science: The compound’s unique structural features make it suitable for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-[5-(3-fluoro-4-methoxyphenyl)-1,2,4-triazin-3-yl]-N,N-dimethylpyrrolidin-3-amine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
3-fluoro-4-methoxyacetophenone: A precursor in the synthesis of the target compound.
(3-fluoro-5-methoxyphenyl)methanol: Another fluorinated compound with similar structural features.
Uniqueness
1-[5-(3-fluoro-4-methoxyphenyl)-1,2,4-triazin-3-yl]-N,N-dimethylpyrrolidin-3-amine is unique due to its combination of a triazine ring, fluoro-methoxyphenyl group, and dimethylpyrrolidinyl group. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds.
Properties
IUPAC Name |
1-[5-(3-fluoro-4-methoxyphenyl)-1,2,4-triazin-3-yl]-N,N-dimethylpyrrolidin-3-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20FN5O/c1-21(2)12-6-7-22(10-12)16-19-14(9-18-20-16)11-4-5-15(23-3)13(17)8-11/h4-5,8-9,12H,6-7,10H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEJHUWJZSBQKAA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1CCN(C1)C2=NC(=CN=N2)C3=CC(=C(C=C3)OC)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20FN5O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.36 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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